molecular formula C26H39ClN6O3 B11929016 RF9 hydrochloride

RF9 hydrochloride

Cat. No.: B11929016
M. Wt: 519.1 g/mol
InChI Key: SPYLIOBZVVTVOO-ARJXCTANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of RF9 hydrochloride involves several steps. The compound is synthesized through a series of reactions that include the formation of peptide bonds and the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, for research purposes.

Chemical Reactions Analysis

RF9 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RF9 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

RF9 hydrochloride exerts its effects by selectively binding to and antagonizing Neuropeptide FF receptors. This interaction blocks the physiological effects mediated by these receptors, such as the modulation of pain and opioid tolerance. The molecular targets involved include hNPFF1R and hNPFF2R .

Comparison with Similar Compounds

RF9 hydrochloride is unique in its high selectivity and potency for Neuropeptide FF receptors. Similar compounds include:

This compound stands out due to its specific antagonistic activity and its ability to block opioid-induced hyperalgesia and tolerance .

Properties

Molecular Formula

C26H39ClN6O3

Molecular Weight

519.1 g/mol

IUPAC Name

N-[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide;hydrochloride

InChI

InChI=1S/C26H38N6O3.ClH/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26;/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30);1H/t17?,18?,19?,20-,21?,26?;/m0./s1

InChI Key

SPYLIOBZVVTVOO-ARJXCTANSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.